N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antifungal Properties : N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide and its derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds, characterized by spectroscopy techniques such as FT-IR, Mass, and 1 H-NMR, have shown promising activity against a range of bacterial and fungal strains (Mahyavanshi, Shukla, & Parmar, 2017).
- Enzyme Inhibition : The compound and its derivatives have been tested against various enzymes such as acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX) enzymes. These studies provide insights into the potential therapeutic applications of these compounds in treating conditions related to these enzymes (Khalid, Rehman, & Abbasi et al., 2014).
Pharmacological Properties
- Kappa Opioid Receptor (KOR) Antagonism : Although not directly related to the exact compound , closely related compounds have demonstrated pharmacological significance. For example, a similar compound, PF-04455242, showed selective antagonism to kappa opioid receptors (KOR), hinting at potential applications in treating conditions like depression and addiction disorders. This is achieved through binding assays and in vivo tests, underscoring the importance of structural analogs in drug discovery (Grimwood, Lu, Schmidt et al., 2011).
Therapeutic Potential
- Anticancer Activity : The derivatives of this compound have been investigated for their cytotoxic effects on hepatocellular carcinoma (HCC) cell lines. The studies included molecular docking to confirm binding efficiencies and various in vitro and in vivo assays to ascertain the anticancer potential. These compounds were found to significantly affect cancer cell viability and show promise as therapeutic agents for HCC management (Eldeeb, Sanad, & Ragab et al., 2022).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)16-7-9-17(10-8-16)21-19(25)14-22-11-5-6-18(20(22)26)29(27,28)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBZINRUHGNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.